sodium;2-[4-[(2S)-2-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate
Description
This compound, also known as BRL 37344 sodium salt hydrate (CAS: 127299-93-8), is a selective β3-adrenergic receptor (β3-AR) agonist with the molecular formula C19H21ClNNaO4 and a molecular weight of 385.82 g/mol . It exists as a stereoisomer with (2S,2S) configurations in its chiral centers, distinguishing it from other analogs like the (2R,2R)-configured BRL37344 . Primarily used in research, it activates β3-ARs to mediate metabolic and cardiovascular effects, such as increasing brown adipose tissue (BAT) thermogenesis and modulating blood flow .
Properties
Molecular Formula |
C19H21ClNNaO4 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
sodium;2-[4-[(2S)-2-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate |
InChI |
InChI=1S/C19H22ClNO4.Na/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24;/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24);/q;+1/p-1/t13-,18+;/m0./s1 |
InChI Key |
SNJIJYKMYQRHRC-UFRBEDTPSA-M |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)OCC(=O)[O-])NC[C@H](C2=CC(=CC=C2)Cl)O.[Na+] |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)[O-])NCC(C2=CC(=CC=C2)Cl)O.[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Insights :
Pharmacological and Functional Comparisons
Key Insights :
- The target compound outperforms β2-selective agonists (e.g., clenbuterol) in elevating brain tryptophan (80–100% vs. 60%) .
- Unlike CGP 12177, which acts as a β1/β2 antagonist, the target compound avoids antagonistic effects, reducing cardiovascular side effects .
- CL316243 and the target compound both enhance BAT activity, but CL316243’s dicarboxylate structure may improve metabolic stability .
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